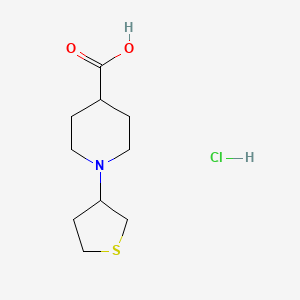

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-(thiolan-3-yl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S.ClH/c12-10(13)8-1-4-11(5-2-8)9-3-6-14-7-9;/h8-9H,1-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARXMBKNLJDMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CCSC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidine-4-carboxylic Acid Derivative

A common starting point is the preparation of piperidine-4-carboxylic acid or its derivatives. This can be achieved by:

- Hydrolysis of nitrile precursors such as 4-cyanotetrahydropyran-4-carboxylic acid derivatives under acidic conditions to yield the corresponding carboxylic acids.

- The hydrolysis is typically carried out in aqueous hydrochloric acid at elevated temperatures (e.g., 100 °C for 9 hours), achieving yields around 84% for related tetrahydropyran-4-carboxylic acid compounds.

Introduction of the Tetrahydro-3-thienyl Group

The N-substitution with a tetrahydro-3-thienyl group generally involves:

- Reaction of the piperidine nitrogen with a suitable tetrahydro-3-thienyl electrophile or via reductive amination using tetrahydro-3-thiophenecarboxaldehyde derivatives.

- This step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition of the acid group.

While specific literature detailing this exact step for 1-(tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride is limited, analogous methods for nitrogen alkylation in piperidine systems are well established in organic synthesis.

Formation of the Hydrochloride Salt

The final step involves:

- Treatment of the free base 1-(tetrahydro-3-thienyl)piperidine-4-carboxylic acid with hydrochloric acid or hydrogen chloride gas in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

- This salt formation improves the compound’s stability, solubility, and handling properties.

Purification and Isolation

After synthesis, the compound is typically purified by:

- Extraction and filtration to remove impurities.

- Recrystallization from suitable solvents to obtain the hydrochloride salt in pure form.

- Chromatographic techniques such as column chromatography may be applied if needed to achieve higher purity.

Comparative Data Table of Preparation Parameters

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of nitrile precursor | 6 M HCl, 100 °C, 9 h | ~84 | Acidic hydrolysis to carboxylic acid |

| N-Alkylation with tetrahydro-3-thienyl derivative | Reflux in suitable solvent, reductive amination possible | Variable | Requires optimization for selectivity |

| Salt formation (hydrochloride) | HCl in ethanol or ether, room temperature | Quantitative | Improves solubility and stability |

| Purification | Recrystallization, chromatography | - | Ensures high purity |

Chemical Reactions Analysis

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: Research involving this compound can lead to the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, which are studied to understand the compound’s effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

A comparative overview of key analogs is provided below:

Key Observations:

- Substituent Effects: The tetrahydrothienyl group in the target compound provides a balance between lipophilicity (due to sulfur) and conformational rigidity (saturated ring), unlike the aromatic pyridinyl or thienylmethyl groups . Solubility: Hydrate forms (e.g., thienylmethyl analog) exhibit higher aqueous solubility, while aliphatic substituents (e.g., 2-methylpropyl) reduce polarity .

Biological Activity

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by the molecular formula and a CAS number of 1185299-73-3. This compound features a tetrahydro-3-thienyl group and a carboxylic acid functional group, which contribute to its potential biological activities and applications in medicinal chemistry and pharmacology .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Compounds with similar structures often exhibit:

- Enzyme Inhibition : Many piperidine derivatives are known for their ability to inhibit enzymes involved in critical metabolic pathways. For instance, they may inhibit squalene synthase, impacting cholesterol synthesis, which is crucial for lipid metabolism.

- Receptor Binding : The compound's structural characteristics allow it to bind effectively to various receptors, potentially leading to therapeutic effects in conditions such as cancer and inflammation .

Comparative Analysis of Biological Activity

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Piperidinecarboxylic acid | Piperidine ring with carboxylic acid | Lacks the thienyl group |

| 3-Thienylpiperidine | Thienyl group on piperidine | Does not contain a carboxylic acid group |

| Tetrahydropyran derivatives | Saturated cyclic ether | Different ring structure compared to piperidine |

The presence of both the tetrahydro-3-thienyl moiety and the carboxylic acid functional group distinguishes this compound from others, potentially endowing it with unique pharmacological properties.

Case Study 1: Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit antitumor effects. One study demonstrated that these compounds could downregulate key pathways involved in tumor growth, suggesting potential applications in cancer therapy.

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory properties of similar piperidine derivatives. Results indicated that these compounds could significantly reduce inflammatory markers in vitro, highlighting their potential as therapeutic agents for inflammatory diseases.

Synthesis and Reactivity

The synthesis of this compound can be approached through several methods involving typical reactions of carboxylic acids and nitrogen-containing heterocycles. These synthetic routes may vary based on available starting materials and desired purity levels .

Potential Applications

The compound has several potential applications, particularly in:

- Medicinal Chemistry : As a candidate for drug development targeting specific diseases.

- Pharmacology : In studies assessing its interactions with biological systems.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thienylmethyl groups (tetrahydrothiophene derivatives) can be introduced via alkylation of piperidine-4-carboxylic acid intermediates. Protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) may stabilize reactive sites during synthesis, as seen in analogous piperidine derivatives . Post-synthesis, hydrochloric acid treatment ensures salt formation, with purity confirmed via HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (≥97% as reported for related piperidine salts) .

- NMR spectroscopy : To confirm the presence of the tetrahydrothienyl moiety and piperidine backbone (e.g., δ 2.5–3.5 ppm for piperidine protons).

- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) validates molecular weight (CHClNOS·HCl·HO = 279.78 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA/NIOSH guidelines for piperidine derivatives:

- PPE : Wear nitrile gloves, respiratory protection, and safety goggles to prevent inhalation or eye contact .

- Storage : Store at -20°C in airtight containers to maintain stability (≥5 years for similar crystalline solids) .

- Emergency measures : Use eyewash stations and neutralize spills with inert absorbents .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the synthesis of this compound be resolved?

- Methodological Answer : Chiral resolution techniques are essential if the tetrahydrothienyl group introduces stereocenters:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .

- X-ray crystallography : Confirm absolute configuration for crystalline intermediates .

- Circular dichroism (CD) : Validate optical activity in solution-phase studies .

Q. What computational strategies validate experimental data for this compound?

- Methodological Answer : Combine experimental and in silico approaches:

- Density Functional Theory (DFT) : Predict NMR/IR spectra and compare with empirical data .

- Molecular docking : Study interactions with biological targets (e.g., acetylcholinesterase, referenced in similar piperidine-carboxylic acids) .

- PubChem data : Cross-validate InChI/SMILES descriptors (e.g., InChI=1S/CHClNOS·HCl·HO) .

Q. How do researchers analyze metabolic stability of this compound in vitro?

- Methodological Answer : Use liver microsome assays:

- Incubation : Expose the compound to human liver microsomes (HLM) with NADPH cofactors.

- LC-MS/MS : Quantify parent compound degradation and identify metabolites (e.g., oxidation of the thienyl group) .

- Half-life calculation : Compare with reference compounds like meperidine hydrochloride (a structurally related opioid) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproduce conditions : Ensure identical instrumentation (e.g., DSC for melting points) and solvent systems .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted thienyl intermediates) .

- Collaborative validation : Cross-check data with NIST or PubChem entries for piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.